4-[(4-Dimethylamino-benzylidene)-amino]-phenol
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Overview
Description
4-[(4-Dimethylamino-benzylidene)-amino]-phenol is a Schiff base compound known for its versatile applications in various fields such as chemistry, biology, and industry. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Dimethylamino-benzylidene)-amino]-phenol typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an anhydrous and oxygen-free atmosphere to prevent any side reactions. The solvents used are dried before use to ensure the purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, silver nanoparticles have been used as catalysts in the synthesis of similar compounds, providing high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Dimethylamino-benzylidene)-amino]-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine and aldehyde.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of the corresponding amine and aldehyde .
Scientific Research Applications
4-[(4-Dimethylamino-benzylidene)-amino]-phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(4-Dimethylamino-benzylidene)-amino]-phenol exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Antitumor Activity: It interacts with DNA, inhibiting the replication of cancer cells.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Dimethylamino-benzylidene)-amino]-benzoic acid
- **5-(4-Dimethylaminobenzylidene)rhodanine
- **4-[(4-Dimethylamino-benzylidene)-amino]-1,2,4-triazole derivatives
Uniqueness
4-[(4-Dimethylamino-benzylidene)-amino]-phenol is unique due to its versatile applications and the ease with which it can be synthesized. Its ability to form stable complexes with metals and its broad-spectrum antimicrobial activity make it particularly valuable in various fields .
Biological Activity
4-[(4-Dimethylamino-benzylidene)-amino]-phenol, also known as a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's antimicrobial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : N-(4-Dimethylaminobenzylidene)-4-aminophenol
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus (MRSA) | 31.25 | Inhibition of cell wall synthesis |
Escherichia coli | 62.5 | Disruption of membrane integrity |
Bacillus subtilis | 15.625 | Interference with protein synthesis |
The compound exhibits bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating that it disrupts cellular processes by inhibiting nucleic acid synthesis and affecting peptidoglycan production pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown significant antifungal activity:
Fungal Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Candida albicans | 50 | Inhibition of biofilm formation |
Aspergillus niger | 100 | Fungicidal activity |
Research indicates that the compound inhibits biofilm formation in Candida albicans, which is critical for its pathogenicity .
Anticancer Potential
Recent investigations have focused on the anticancer properties of this compound. The compound has demonstrated cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 15 |
A549 | 25 |
The mechanism appears to involve apoptosis induction through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It alters membrane permeability, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, promoting cell death.
Case Studies
A recent study published in Frontiers in Pharmacology explored the effects of this compound on MRSA biofilms, demonstrating a significant reduction in biofilm biomass compared to control groups . Another study indicated that its antifungal properties were superior to traditional antifungal agents like fluconazole, particularly in biofilm inhibition .
Properties
CAS No. |
3230-38-4 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]phenol |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(18)10-6-13/h3-11,18H,1-2H3 |
InChI Key |
CRCUEIAXNOGFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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